![molecular formula C20H19ClF3N5O3 B12622392 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12622392.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability .
準備方法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with various reagents to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the pyrido[2,3-d]pyrimidine core .
Industrial production methods often involve optimizing these reaction conditions to increase yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on opioid receptors to produce analgesic effects or inhibit specific enzymes involved in inflammatory pathways .
類似化合物との比較
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide: This compound is another trifluoromethyl-containing molecule with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting pharmacological properties .
特性
分子式 |
C20H19ClF3N5O3 |
|---|---|
分子量 |
469.8 g/mol |
IUPAC名 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19ClF3N5O3/c21-13-5-4-10(8-12(13)20(22,23)24)25-17(31)11-9-14(30)26-16-15(11)18(32)28-19(27-16)29-6-2-1-3-7-29/h4-5,8,11H,1-3,6-7,9H2,(H,25,31)(H2,26,27,28,30,32) |
InChIキー |
PKMRFDFSIUTNPS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


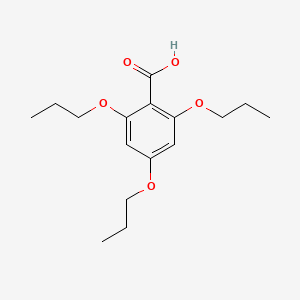

![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
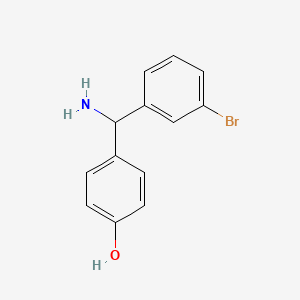
![4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12622342.png)
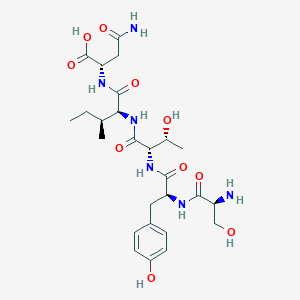
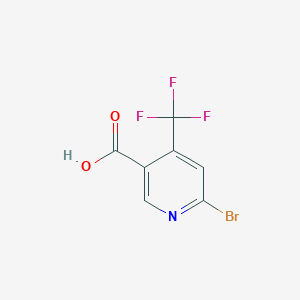
![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)
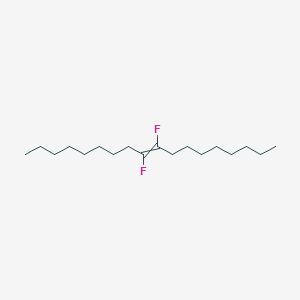

![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)
![{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol](/img/structure/B12622383.png)
